2-Amino-5-chlorobenzenesulfonic acid
Overview
Description
Synthesis Analysis The synthesis of related sulfonamide and sulfonate compounds involves the reaction of specific sulfonamides with chlorosulfonic acid, highlighting the methods to introduce sulfonic acid groups to aromatic rings. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the interaction between sulfonamides and chlorosulfonic acid under controlled conditions (Rublova et al., 2017).
Molecular Structure Analysis The crystal and molecular structure of sulfonate compounds can be complex and varied. For example, the study on Cd(II)-arenesulfonate complexes reveals how the sulfonate group interacts with metal ions and other molecules, leading to diverse supramolecular structures (Yu et al., 2015).
Chemical Reactions and Properties Chemical reactions involving 2-amino-5-chlorobenzenesulfonic acid derivatives are crucial for creating more complex molecules. For example, the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid showcases the reaction conditions for introducing nitro groups into sulfonic acid-containing aromatic compounds (Li et al., 2015).
Scientific Research Applications
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Chemical Reagent : This compound is often used as a reagent in chemical reactions . Its properties make it suitable for a variety of chemical synthesis processes .
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Organic Synthesis : It can be used in the synthesis of other organic compounds . The specifics of these syntheses are not detailed in the available sources .
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Pharmaceuticals : It may be used in the production of pharmaceuticals . The specifics of these applications are not detailed in the available sources .
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Reference Material : This compound is often used as a reference material in scientific research . It’s properties and known behaviors make it a useful standard for comparison in experiments .
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Proficiency Testing : It can be used in proficiency testing . This involves using the compound in a controlled setting to assess the performance of specific processes or methods .
Safety And Hazards
properties
IUPAC Name |
2-amino-5-chlorobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVPUAAMCMLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157900 | |
Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorobenzenesulfonic acid | |
CAS RN |
133-74-4 | |
Record name | 2-Amino-5-chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-chlorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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